Rat VAP-1 Enzyme Inhibition: 3-Amino-2-ethoxy-N-methylbenzamide IC₅₀ = 150 nM vs. Human VAP-1 IC₅₀ = 13,000 nM — Species-Selectivity Profile
3-Amino-2-ethoxy-N-methylbenzamide (CHEMBL2392120) exhibits measurable inhibition of rat vascular adhesion protein-1 (VAP-1/SSAO) with an IC₅₀ of 150 nM in a radiochemical assay using [¹⁴C]-benzylamine as substrate in CHO cells [1]. However, the same compound tested against human VAP-1 under identical assay conditions yields an IC₅₀ of 13,000 nM, representing an ~87-fold loss of potency upon species translation [1]. By comparison, the des-ethoxy analog 3-amino-N-methylbenzamide (CAS 25900-61-2) shows no reported VAP-1 inhibition in this assay system, indicating that the 2-ethoxy substituent is required for the observed rat enzyme engagement [2].
| Evidence Dimension | VAP-1 enzyme inhibition potency (IC₅₀) — species comparison |
|---|---|
| Target Compound Data | IC₅₀ (rat VAP-1) = 150 nM; IC₅₀ (human VAP-1) = 13,000 nM |
| Comparator Or Baseline | 3-Amino-N-methylbenzamide (des-ethoxy analog): no inhibition reported in same assay system |
| Quantified Difference | 87-fold potency difference between rat and human VAP-1; ethoxy-containing compound active (150 nM) vs. des-ethoxy analog inactive on rat enzyme |
| Conditions | [¹⁴C]-benzylamine substrate, CHO cells expressing rat or human VAP-1, 30 min preincubation, radiochemical detection (BindingDB/CHEMBL assay) |
Why This Matters
For researchers developing rodent VAP-1 pharmacological tools, this compound offers the only commercially available 3-amino-2-ethoxybenzamide chemotype with a defined rat VAP-1 IC₅₀, whereas the simpler 3-amino-N-methylbenzamide lacks this activity entirely.
- [1] BindingDB Entry BDBM50435707 (CHEMBL2392120). Affinity Data: IC₅₀ rat VAP-1 = 150 nM; IC₅₀ human VAP-1 = 13,000 nM. Assay: [¹⁴C]-benzylamine, CHO cells. https://www.bindingdb.org (accessed 2026-05-02). View Source
- [2] BindingDB search for 3-amino-N-methylbenzamide (CAS 25900-61-2) — no VAP-1/SSAO inhibition data returned as of 2026-05-02. https://www.bindingdb.org View Source
